molecular formula C11H11FN2S B13316839 [(3-Fluorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

[(3-Fluorophenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Cat. No.: B13316839
M. Wt: 222.28 g/mol
InChI Key: FZCNWAMNZXPETF-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)methylamine is a secondary amine featuring a 3-fluorophenylmethyl group and a 1,3-thiazol-5-ylmethyl moiety linked via a central amine nitrogen. The compound’s structure combines aromatic fluorination with a sulfur-containing heterocycle, making it a candidate for applications in agrochemical or pharmaceutical research.

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C11H11FN2S/c12-10-3-1-2-9(4-10)5-13-6-11-7-14-8-15-11/h1-4,7-8,13H,5-6H2

InChI Key

FZCNWAMNZXPETF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=CN=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)methylamine typically involves the reaction of 3-fluorobenzyl chloride with 1,3-thiazol-5-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the thiazole ring can undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophilic substitution with reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(3-Fluorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole ring can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorination : The target compound’s 3-fluorophenyl group provides moderate electron-withdrawing effects compared to the 2,4-difluoro analogue, which may reduce steric hindrance while maintaining metabolic stability .
  • Heterocycle Variation : Replacing thiazole with thiadiazole (as in 5-[(3-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine) introduces an additional nitrogen atom, altering electron density and hydrogen-bonding capacity .

Bioactivity Insights

  • Neonicotinoid Analogues: The thiazolylmethyl group is shared with neonicotinoids (e.g., imidacloprid), suggesting possible interaction with nicotinic acetylcholine receptors, though further testing is required .

Biological Activity

The compound (3-Fluorophenyl)methylamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of (3-Fluorophenyl)methylamine is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects. For instance, compounds with similar thiazole structures have been shown to inhibit enzymes involved in critical disease pathways, suggesting that this compound may exhibit similar properties .

Anticancer Properties

Recent studies have indicated that thiazole derivatives possess significant anticancer properties. For example, compounds related to thiazoles have demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for some related compounds:

Compound NameCancer Cell LineIC50 (µM)
Compound AMCF-74.2
Compound BHCT1160.95
Compound CA54926

These results indicate a promising potential for (3-Fluorophenyl)methylamine in cancer treatment, particularly against breast and colon cancer .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. For instance, studies have shown that certain thiazole-based compounds exhibit activity against Mycobacterium tuberculosis, with mechanisms involving inhibition of essential cell wall synthesis pathways . The compound's structure may allow it to penetrate bacterial membranes effectively.

Case Studies

  • Study on Anticancer Activity : A study evaluated various thiazole derivatives for their cytotoxic effects on human cancer cell lines. The results showed that specific modifications in the thiazole ring could enhance anticancer activity significantly, with some derivatives achieving IC50 values below 10 µM against aggressive cancer types .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of thiazole derivatives against M. tuberculosis. The study found that certain compounds exhibited strong inhibitory effects at concentrations significantly lower than those previously reported for standard treatments .

Q & A

Q. What are the recommended synthetic routes for (3-Fluorophenyl)methylamine?

The synthesis can be approached via nucleophilic substitution or cycloaddition reactions. A common method involves reacting 3-fluorobenzyl chloride with a thiazole-containing amine under basic conditions (e.g., NaOH or K₂CO₃) to facilitate the substitution . Alternatively, 1,3-dipolar cycloaddition of azides with thiazol-5(4H)-thiones (as in ) could yield intermediates for further functionalization. Microwave-assisted synthesis () may enhance reaction efficiency.

Q. Key Optimization Parameters

  • Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitution.
  • Temperature : 60–90°C for conventional heating; microwave irradiation reduces time to 10–30 minutes .
  • Catalyst : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.

Q. What spectroscopic techniques are critical for characterizing (3-Fluorophenyl)methylamine?

  • NMR : ¹H/¹³C NMR confirms substitution patterns. For example, the fluorophenyl group shows splitting in ¹H NMR (δ 6.8–7.4 ppm), while thiazole protons appear as distinct singlets (δ 7.5–8.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity. High-resolution MS distinguishes isomers .
  • FT-IR : Identifies N–H stretches (~3300 cm⁻¹) and C–F vibrations (~1200 cm⁻¹) .

Q. How can tautomerism or annular isomerism affect the structural analysis of this compound?

The thiazole and fluorophenyl groups may induce tautomerism or isomerism, complicating crystallography and NMR interpretation. For example, 1,2,4-triazole derivatives ( ) exhibit tautomeric forms due to delocalized electrons. X-ray crystallography (using SHELX ) can resolve this by identifying hydrogen-bonding networks. For (3-Fluorophenyl)methylamine:

  • Tautomer Analysis : Compare calculated vs. experimental bond lengths (e.g., C–N vs. C=S).
  • Hydrogen Bonding : N–H⋯N interactions stabilize specific tautomers ().

Case Study : Co-crystallization of two tautomers (I and II in ) shows dihedral angle differences (2.3° vs. 30.8°), highlighting planar vs. non-planar conformations.

Q. How to design biological activity assays for this compound, considering structural analogs?

Similar fluorophenyl-thiazole hybrids ( ) show antimicrobial and antitumor activity. Assay design should include:

  • Target Selection : Enzymes like kinases or microbial enzymes (e.g., dihydrofolate reductase).
  • In Vitro Models : MIC assays for antimicrobial activity (); MTT assays for cytotoxicity ().
  • Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., EGFR kinase) .

Data Contradictions : Discrepancies in IC₅₀ values across studies may arise from tautomer ratios. HPLC purification (≥95% purity) and tautomer-specific assays (e.g., NMR-guided fractionation) mitigate this .

Q. What strategies resolve contradictions in reported synthetic yields or reaction pathways?

  • Mechanistic Studies : Use DFT calculations to compare energy barriers for competing pathways (e.g., nucleophilic substitution vs. elimination).
  • Byproduct Analysis : LC-MS/MS identifies side products (e.g., sulfoxides from over-oxidation) .
  • Reproducibility : Standardize solvents, catalysts, and heating methods. For example, microwave synthesis reduces side reactions vs. conventional heating .

Example : reports 70–85% yields for thiazole-imine derivatives via cycloaddition, while notes 60–75% for nucleophilic substitution. Reaction monitoring via TLC or in-situ IR clarifies optimal conditions.

Q. How to analyze intermolecular interactions in the crystal structure of this compound?

  • X-ray Crystallography : Use SHELXL to refine hydrogen bonds (e.g., N–H⋯N/S) and π–π stacking (fluorophenyl-thiazole interactions).
  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H-bonding vs. van der Waals) .
  • Torsion Angles : Compare with analogs () to assess conformational flexibility.

Q. Key Metrics

ParameterTypical RangeExample ()
N–H⋯N Bond Length2.8–3.2 Å2.95 Å
Dihedral Angle0–30°2.3° (planar tautomer)

Q. What computational methods predict the compound’s reactivity in further derivatization?

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO gaps (Gaussian 09) to identify nucleophilic/electrophilic sites.
  • Reactivity Descriptors : Fukui indices highlight atoms prone to substitution (e.g., thiazole S or fluorophenyl F) .
  • MD Simulations : Assess stability of derivatives in solvated environments (AMBER or GROMACS).

Application : uses docking to optimize triazole-thiol derivatives for antitumor activity.

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